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Compound of Interest

Compound Name: Cinnoline-3-carbaldehyde

Cat. No.: B1356709 Get Quote

An In-Depth Technical Guide to Cinnoline-3-carbaldehyde: Structure, Synthesis, and

Synthetic Utility

Introduction
The cinnoline scaffold, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms

(1,2-diazanaphthalene), is a privileged structure in medicinal chemistry and materials science.

[1] Derivatives of cinnoline have demonstrated a wide spectrum of pharmacological activities,

including anticancer, antibacterial, and anti-inflammatory properties.[2] Central to the

exploration of this chemical space is the development of versatile intermediates that allow for

the facile construction of more complex molecular architectures. Cinnoline-3-carbaldehyde,

featuring a reactive aldehyde group on the core heterocycle, represents a key building block for

synthetic diversification.

This guide provides a comprehensive technical overview of cinnoline-3-carbaldehyde,

intended for researchers, scientists, and professionals in drug development. It details the

compound's structure and nomenclature, outlines a robust synthetic strategy, presents its

validated and predicted spectroscopic profile, and explores the chemical reactivity that makes it

a valuable synthetic precursor.

Chemical Structure and Nomenclature
Cinnoline-3-carbaldehyde is structurally distinguished from its more common isomer,

quinoline-3-carbaldehyde, by the placement of the nitrogen atoms at positions 1 and 2 of the
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heterocyclic ring, as opposed to position 1 in quinoline. This arrangement significantly

influences the electronic properties and reactivity of the molecule.

IUPAC Name: cinnoline-3-carbaldehyde

Molecular Formula: C₉H₆N₂O

Molecular Weight: 158.16 g/mol

The presence of the electron-withdrawing aldehyde group at the C-3 position, adjacent to the

N-2 atom, modulates the electron density of the entire ring system, impacting both its reactivity

and spectroscopic characteristics.

Figure 1. Chemical Structure of Cinnoline-3-carbaldehyde

Synthesis of Cinnoline-3-carbaldehyde
While numerous methods exist for the synthesis of the core cinnoline ring system, the

introduction of a formyl group at the C-3 position is most effectively achieved through

electrophilic formylation of a suitable precursor.[2] A proposed and chemically sound method is

the Vilsmeier-Haack reaction, a widely used protocol for the formylation of electron-rich

aromatic and heterocyclic compounds.[3]

The causality behind this choice lies in the reaction's reliability and the commercial availability

of starting materials. The Vilsmeier reagent, a chloroiminium salt generated in situ from

phosphoryl chloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF), serves as a

mild electrophile capable of attacking the cinnoline ring.

Experimental Protocol (Proposed)
Reagent Preparation: In a flame-dried, three-neck flask equipped with a dropping funnel,

magnetic stirrer, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 3.0 equiv.) to 0 °C in

an ice bath.

Vilsmeier Reagent Formation: Add phosphoryl chloride (POCl₃, 1.2 equiv.) dropwise to the

cooled DMF under a nitrogen atmosphere, maintaining the temperature below 10 °C. The

formation of the solid Vilsmeier reagent will be observed.
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Substrate Addition: Dissolve the starting material, cinnoline (1.0 equiv.), in a suitable solvent

such as dichloromethane or 1,2-dichloroethane, and add it to the Vilsmeier reagent

suspension.

Reaction: Allow the mixture to warm to room temperature and then heat to reflux (typically

60-80 °C) for 4-12 hours. The reaction progress should be monitored by Thin Layer

Chromatography (TLC).

Work-up: After completion, cool the reaction mixture in an ice bath and carefully quench by

pouring it onto crushed ice containing sodium acetate or by slow addition of a saturated

sodium bicarbonate solution until the pH is neutral.

Extraction & Purification: Extract the aqueous mixture with dichloromethane or ethyl acetate

(3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter,

and concentrate under reduced pressure. The crude product can be purified by column

chromatography on silica gel to yield pure cinnoline-3-carbaldehyde.
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Figure 2. Proposed Synthetic Workflow via Vilsmeier-Haack Reaction.
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Spectroscopic and Physicochemical Properties
Structural elucidation and confirmation rely on a combination of spectroscopic techniques.

While a complete, published dataset for cinnoline-3-carbaldehyde is not readily available, its

expected spectral characteristics can be accurately predicted based on the parent cinnoline

heterocycle and the known effects of an aldehyde substituent.

Table 1: Predicted Spectroscopic and Physicochemical Data
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Property
Predicted Value /
Characteristic

Rationale / Comments

¹H NMR δ 10.1-10.3 ppm (s, 1H, -CHO)

The aldehyde proton is highly

deshielded and appears as a

characteristic singlet far

downfield.

δ 9.3-9.5 ppm (s, 1H, H4)

The H4 proton is adjacent to

N-1 and the aldehyde, leading

to significant deshielding.

δ 7.8-8.5 ppm (m, 4H, Ar-H)

Protons on the benzo-fused

ring (H5, H6, H7, H8) will

appear as a complex multiplet

in the aromatic region.

¹³C NMR δ 190-193 ppm (C=O)

The carbonyl carbon of the

aldehyde group has a

characteristic chemical shift in

this range.

δ 125-155 ppm (Ar-C)

Aromatic and heterocyclic

carbons will appear in this

region.

IR (Infrared) 1700-1715 cm⁻¹ (C=O stretch)

Strong, sharp absorption

characteristic of an aromatic

aldehyde carbonyl group.

2820-2850 cm⁻¹ (C-H stretch)
Aldehydic C-H stretch (Fermi

doublet often visible).

1580-1610 cm⁻¹ (C=C, C=N

stretch)
Aromatic ring vibrations.

Mass Spec. m/z = 158.05 (M⁺)
Calculated exact mass for

C₉H₆N₂O.

Melting Point Solid at room temperature

Expected to be a crystalline

solid, similar to its isomer

quinoline-3-carbaldehyde.
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This predicted data serves as a self-validating system for the synthesis; successful isolation of

a product matching these spectral features would confirm the formation of cinnoline-3-
carbaldehyde.

Chemical Reactivity and Synthetic Utility
The synthetic value of cinnoline-3-carbaldehyde stems from the versatile reactivity of the

aldehyde functional group, which can be transformed into a wide array of other functionalities.

Key Reactions:
Oxidation: The aldehyde can be readily oxidized to the corresponding cinnoline-3-carboxylic

acid using standard oxidizing agents like potassium permanganate (KMnO₄) or Jones

reagent (CrO₃/H₂SO₄). This provides access to amides, esters, and other carboxylic acid

derivatives.

Reduction: Selective reduction to the primary alcohol, (cinnolin-3-yl)methanol, can be

achieved using mild hydride reagents such as sodium borohydride (NaBH₄).[4] This opens

pathways to ethers and alkyl halides.

Condensation Reactions: The aldehyde undergoes condensation with primary amines to

form Schiff bases (imines). This is a cornerstone reaction for building larger, more complex

molecules, often used in the synthesis of novel ligands and pharmacologically active

compounds.

Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) converts the aldehyde

into an alkene, allowing for carbon-carbon bond formation and the introduction of vinyl

groups at the 3-position of the cinnoline core.

Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malonates,

cyanoacetates) in the presence of a weak base provides access to α,β-unsaturated systems,

which are themselves valuable synthetic intermediates.
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Figure 3. Reaction Pathway for Schiff Base Formation.

Conclusion
Cinnoline-3-carbaldehyde is a strategically important synthetic intermediate that provides a

gateway to a vast library of functionalized cinnoline derivatives. Its synthesis, while not widely

reported, can be reliably achieved through established methods like the Vilsmeier-Haack

reaction. The predictable and versatile reactivity of its aldehyde group allows for numerous

chemical transformations, including oxidation, reduction, and crucial carbon-carbon and

carbon-nitrogen bond-forming reactions. For researchers in medicinal chemistry and drug

discovery, mastering the synthesis and manipulation of this compound is a key step toward

unlocking the full therapeutic potential of the cinnoline chemical scaffold.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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